molecular formula C16H26N4O3S B14571995 N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide CAS No. 61470-03-9

N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide

Cat. No.: B14571995
CAS No.: 61470-03-9
M. Wt: 354.5 g/mol
InChI Key: BQNIAQRFDWYACH-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a methoxy group, and a diazenyl group attached to a benzene ring

Properties

CAS No.

61470-03-9

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N,N-diethyl-4-methoxy-3-(piperidin-1-yldiazenyl)benzenesulfonamide

InChI

InChI=1S/C16H26N4O3S/c1-4-20(5-2)24(21,22)14-9-10-16(23-3)15(13-14)17-18-19-11-7-6-8-12-19/h9-10,13H,4-8,11-12H2,1-3H3

InChI Key

BQNIAQRFDWYACH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction.

    Diazenyl Group Formation: The diazenyl group is formed by the reaction of the benzene derivative with a diazonium salt, followed by coupling with piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the diazenyl group can interact with cellular components to exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-methoxy-3-nitrobenzamide: This compound has a similar structure but with a nitro group instead of a diazenyl group.

    N,N-Diethyl-4-methoxybenzenesulfonamide: This compound lacks the diazenyl group and has a simpler structure.

Uniqueness

N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties

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